molecular formula C24H22N2O3 B404283 4-ethoxy-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

4-ethoxy-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

Cat. No.: B404283
M. Wt: 386.4g/mol
InChI Key: YTVQSQAOPBMRRG-UHFFFAOYSA-N
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Description

4-ethoxy-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is a complex organic compound with the molecular formula C24H22N2O3 and a molecular weight of 386.4 g/mol This compound is characterized by its unique structure, which includes an ethoxy group, a benzamide core, and a benzooxazole moiety

Preparation Methods

The synthesis of 4-ethoxy-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide typically involves multiple steps, including the formation of the benzooxazole ring and subsequent coupling reactions. One common synthetic route involves the use of Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and a boronic acid . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol. Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability.

Chemical Reactions Analysis

4-ethoxy-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or other reactive sites, using reagents such as sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-ethoxy-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The benzooxazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

4-ethoxy-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide can be compared with other similar compounds, such as:

    2-Methyl-5-(6-methyl-benzooxazol-2-yl)-phenylamine: This compound shares the benzooxazole moiety but differs in its functional groups and overall structure.

    Other benzamide derivatives: These compounds have similar core structures but may vary in their substituents, leading to different chemical and biological properties

Properties

Molecular Formula

C24H22N2O3

Molecular Weight

386.4g/mol

IUPAC Name

4-ethoxy-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

InChI

InChI=1S/C24H22N2O3/c1-4-28-19-10-8-17(9-11-19)23(27)25-21-14-18(7-6-16(21)3)24-26-20-12-5-15(2)13-22(20)29-24/h5-14H,4H2,1-3H3,(H,25,27)

InChI Key

YTVQSQAOPBMRRG-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=C(C=C4)C)C

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=C(C=C4)C)C

Origin of Product

United States

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